

spectroscopic comparison of 2-Amino-4chlorobenzothiazole hydrobromide with related benzothiazole derivatives

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Compound of Interest		
Compound Name:	2-Amino-4-chlorobenzothiazole	
	hydrobromide	
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Spectroscopic Comparison of 2-Amino-4chlorobenzothiazole and Its Derivatives: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-4-chlorobenzothiazole and related benzothiazole derivatives, supported by experimental data and detailed methodologies.

This comparison focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). While the primary focus is on 2-Amino-4-chlorobenzothiazole, data for its hydrobromide salt is not readily available in public literature. Therefore, this guide utilizes data for the free base form and compares it with other relevant derivatives to provide a valuable contextual analysis.

Comparative Spectroscopic Data



The following table summarizes the key spectroscopic data for 2-Amino-4-chlorobenzothiazole and its related derivatives. These values are compiled from various sources and provide a basis for structural comparison.

Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	FTIR (cm-1)	Mass Spec. (m/z)	UV-Vis (λmax, nm)
2-Amino-4- chlorobenzot hiazole	Aromatic protons and amine protons.[1]	Aromatic and thiazole ring carbons.	Key stretches: N- H, C=N, C-Cl, aromatic C-H. [1]	[M]+ at 184. [1]	Not explicitly found.
2- Aminobenzot hiazole	Aromatic protons and amine protons.	Aromatic and thiazole ring carbons.	Key stretches: N- H, C=N, aromatic C-H.	[M]+ at 150.	250, 284, 296.
2-Amino-4- methylbenzot hiazole	Aromatic protons, amine protons, and methyl protons.	Aromatic, thiazole ring, and methyl carbons.	Key stretches: N- H, C=N, C-H (methyl), aromatic C-H.	[M]+ at 164. [3]	Not explicitly found.
2-Amino-6- chlorobenzot hiazole	Aromatic protons and amine protons.[4]	Aromatic and thiazole ring carbons.	Key stretches: N- H, C=N, C-Cl, aromatic C-H.	[M]+ at 184. [5]	Not explicitly found.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Procedure:

- Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] The choice of solvent depends on the solubility of the analyte.
- Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H and 13C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the FTIR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H bending).[9]



Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) with a known concentration.[10][11] The solvent should be transparent in the UV-Vis region of interest.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
- Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (typically 200-800 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 Common methods for organic molecules include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12]
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common technique
 that can cause fragmentation, providing structural information.[13] Softer ionization
 techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion with
 less fragmentation.[14]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



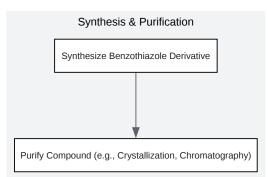
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: The molecular ion peak ([M]+) provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce the structure of the molecule.[12]

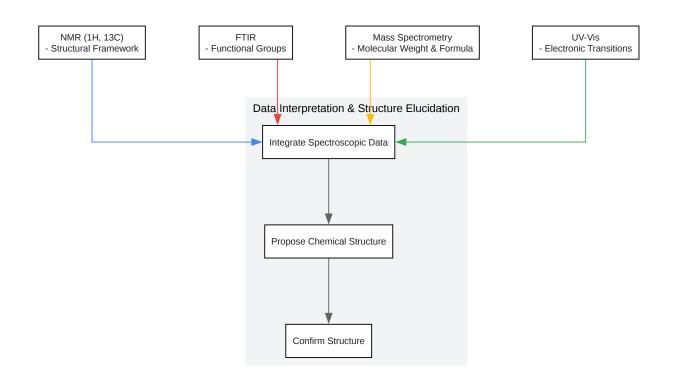
Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel benzothiazole derivative.



General Workflow for Spectroscopic Characterization





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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a novel benzothiazole derivative.

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